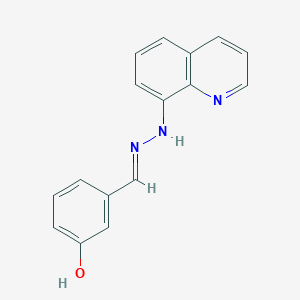![molecular formula C18H25N3O3 B2415910 3-methyl-2-(2-phenylacetamido)-N-[2-(prop-2-enamido)ethyl]butanamide CAS No. 1333962-89-2](/img/structure/B2415910.png)
3-methyl-2-(2-phenylacetamido)-N-[2-(prop-2-enamido)ethyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-2-(2-phenylacetamido)-N-[2-(prop-2-enamido)ethyl]butanamide is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as MPAA and has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of MPAA involves its ability to inhibit the activity of histone deacetylase enzymes. This inhibition leads to an increase in the acetylation of histones, which results in changes in gene expression. This change in gene expression can lead to the activation of genes that are involved in cell growth and differentiation, as well as the inhibition of genes that are involved in cell proliferation.
生化和生理效应
MPAA has been found to have various biochemical and physiological effects. In addition to its anti-cancer properties, MPAA has also been shown to have anti-inflammatory properties. This compound has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the advantages of using MPAA in lab experiments is its ability to selectively inhibit the activity of histone deacetylase enzymes. This selectivity allows for the targeted regulation of gene expression, which can be useful in studying the role of specific genes in various biological processes. However, one limitation of using MPAA is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of MPAA. One direction is the development of more selective inhibitors of histone deacetylase enzymes that have fewer side effects than MPAA. Another direction is the study of the effects of MPAA on other biological processes, such as the immune system and neurodegenerative diseases. Additionally, the potential use of MPAA in combination with other anti-cancer agents is an area of future research.
合成方法
The synthesis of MPAA involves several steps, including the reaction of 3-methyl-2-butanone with sodium hydride, which results in the formation of 3-methyl-2-buten-1-ol. This intermediate is then reacted with 2-phenylacetamide to form the corresponding imine, which is reduced with sodium borohydride to give the desired product, MPAA.
科学研究应用
MPAA has been studied for its potential use in scientific research due to its ability to inhibit the activity of certain enzymes. One of the enzymes that MPAA has been found to inhibit is histone deacetylase, which is involved in the regulation of gene expression. This inhibition has been shown to have anti-cancer properties and has been studied for its potential use in cancer treatment.
属性
IUPAC Name |
3-methyl-2-[(2-phenylacetyl)amino]-N-[2-(prop-2-enoylamino)ethyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-4-15(22)19-10-11-20-18(24)17(13(2)3)21-16(23)12-14-8-6-5-7-9-14/h4-9,13,17H,1,10-12H2,2-3H3,(H,19,22)(H,20,24)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGFYQBGBBQVPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCCNC(=O)C=C)NC(=O)CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-(2-phenylacetamido)-N-[2-(prop-2-enamido)ethyl]butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



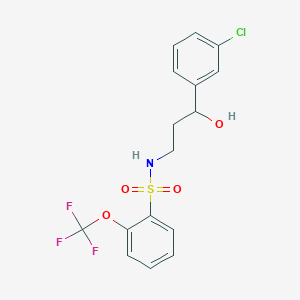

![1,3,5-trimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2415833.png)
![1-[4-(2-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2415834.png)
![7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2415837.png)
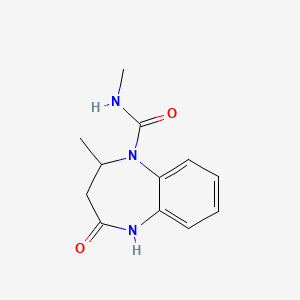
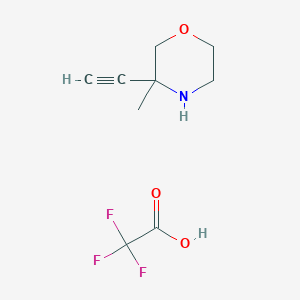
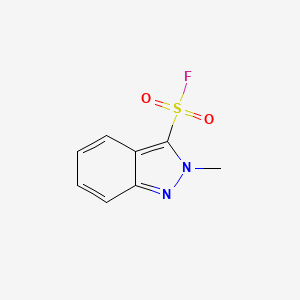
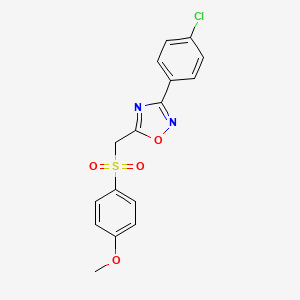
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylic acid](/img/structure/B2415845.png)
![1-(benzo[d]thiazole-6-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2415846.png)
